[(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
[(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the reaction of 4-(acetylamino)benzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes a cyclization reaction with maleic anhydride to form the final product . The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
[(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazones: Known for their wide spectrum of biological activities, including antibacterial and anticancer properties.
4-Thiazolidinones: These compounds also exhibit diverse pharmacological activities, such as antimicrobial, antimalarial, and anti-inflammatory effects.
Uniqueness
[(2E)-2-{(2E)-[4-(acetylamino)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid stands out due to its unique combination of a thiazolidinone ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H14N4O4S |
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Molecular Weight |
334.35 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(4-acetamidophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H14N4O4S/c1-8(19)16-10-4-2-9(3-5-10)7-15-18-14-17-13(22)11(23-14)6-12(20)21/h2-5,7,11H,6H2,1H3,(H,16,19)(H,20,21)(H,17,18,22)/b15-7+ |
InChI Key |
COLPLCMHWIHTJE-VIZOYTHASA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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